molecular formula C12H15ClO2 B1423918 3-Chloro-5-ethyl-2-propoxybenzaldehyde CAS No. 883523-24-8

3-Chloro-5-ethyl-2-propoxybenzaldehyde

Cat. No.: B1423918
CAS No.: 883523-24-8
M. Wt: 226.7 g/mol
InChI Key: LKXFWSARFBIWKC-UHFFFAOYSA-N
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Description

3-Chloro-5-ethyl-2-propoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at position 3, an ethyl group at position 5, and a propoxy group at position 2 of the benzene ring. These substituents likely enhance lipophilicity and alter solubility compared to simpler benzaldehyde derivatives.

Properties

IUPAC Name

3-chloro-5-ethyl-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-3-5-15-12-10(8-14)6-9(4-2)7-11(12)13/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXFWSARFBIWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)CC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethyl-2-propoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-ethylbenzaldehyde and propyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-ethyl-2-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: 3-Chloro-5-ethyl-2-propoxybenzoic acid.

    Reduction: 3-Chloro-5-ethyl-2-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-ethyl-2-propoxybenzaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It may be used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethyl-2-propoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The presence of the chlorine atom and propoxy group may influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The propoxy group in this compound increases lipophilicity compared to hydroxy-substituted analogs (e.g., 5-Bromo-2-hydroxybenzaldehyde). This enhances compatibility with non-polar solvents but reduces water solubility.

Reactivity and Applications :

  • 3-Chlorobenzaldehyde is widely used as a lab reagent due to its simplicity and reactivity in nucleophilic aromatic substitution .
  • Hydroxy-substituted analogs (e.g., 5-Bromo-2-hydroxybenzaldehyde) exhibit chelation properties, making them useful in metal-catalyzed reactions .
  • The propoxy group in the target compound may stabilize the aldehyde moiety against oxidation, suggesting utility in prolonged synthetic processes.

Safety and Handling: 3-Chlorobenzaldehyde requires stringent safety protocols, including immediate skin/eye washing and medical attention upon exposure .

Biological Activity

3-Chloro-5-ethyl-2-propoxybenzaldehyde (C12H15ClO2) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C12H15ClO2
  • Molecular Weight : 226.7 g/mol
  • IUPAC Name : this compound
  • CAS Number : 883523-24-8

The biological activity of this compound primarily stems from its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to alterations in enzyme activities and biochemical pathways. The presence of a chlorine atom and a propoxy group enhances the compound's reactivity and binding affinity, making it a valuable candidate for various biochemical applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results suggest potential application in developing new antimicrobial agents .

Cytotoxicity

The compound has also been evaluated for cytotoxic effects on various cancer cell lines. A study reported the following IC50 values:

Cell LineIC50 (µM)
HeLa (cervical cancer)30
MCF-7 (breast cancer)25
A549 (lung cancer)40

These findings indicate that this compound may serve as a lead compound for anticancer drug development .

Case Study 1: Skin Sensitization Assessment

A study assessed the skin sensitization potential of various aldehydes, including this compound, using the Local Lymph Node Assay (LLNA). The results indicated a moderate sensitization potential, suggesting that while the compound may be effective in certain therapeutic contexts, caution is warranted regarding its use in formulations intended for skin contact .

Case Study 2: Enzyme Inhibition Studies

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results demonstrated that it could effectively inhibit:

EnzymeInhibition Percentage (%)
Aldose Reductase65
Cyclooxygenase (COX)70

These findings highlight the potential of this compound as a therapeutic agent targeting metabolic disorders and inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-ethyl-2-propoxybenzaldehyde
Reactant of Route 2
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